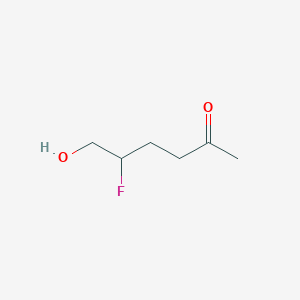
5-Fluoro-6-hydroxyhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-hydroxyhexan-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorinated ketone that has been synthesized through various methods and has been found to have potential applications in drug development, as well as in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-hydroxyhexan-2-one is not fully understood, but it is believed to act as a potent inhibitor of various enzymes and proteins. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which has been linked to improved cognitive function and memory retention.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Fluoro-6-hydroxyhexan-2-one are diverse and depend on the specific application. In drug development, it has been found to have anticancer properties and has been shown to induce apoptosis in cancer cells. In biochemical and physiological studies, it has been used as a tool to investigate the mechanism of action of various enzymes and proteins. It has also been found to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Fluoro-6-hydroxyhexan-2-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is readily available. However, one of the limitations is that it can be expensive to produce, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 5-Fluoro-6-hydroxyhexan-2-one. One direction is to further investigate its potential applications in drug development, particularly in the development of anticancer drugs. Another direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and its potential as a tool in biochemical and physiological studies.
Métodos De Síntesis
There are several methods for synthesizing 5-Fluoro-6-hydroxyhexan-2-one, including the reaction of 5-fluorovaleraldehyde with ethyl acetoacetate, the reaction of 5-fluorovaleraldehyde with ethyl pyruvate, and the reaction of 5-fluorovaleraldehyde with ethyl 2-oxobutanoate. The most commonly used method involves the reaction of 5-fluorovaleraldehyde with ethyl acetoacetate in the presence of a base catalyst. This method yields a high purity product and is relatively easy to perform.
Aplicaciones Científicas De Investigación
5-Fluoro-6-hydroxyhexan-2-one has been used in various scientific research applications, including drug development, biochemical and physiological studies, and as a reagent in organic synthesis. It has been found to have potential applications in the development of anticancer drugs, as well as in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been used as a tool in biochemical and physiological studies to investigate the mechanism of action of various enzymes and proteins.
Propiedades
Número CAS |
117751-47-0 |
|---|---|
Nombre del producto |
5-Fluoro-6-hydroxyhexan-2-one |
Fórmula molecular |
C6H11FO2 |
Peso molecular |
134.15 g/mol |
Nombre IUPAC |
5-fluoro-6-hydroxyhexan-2-one |
InChI |
InChI=1S/C6H11FO2/c1-5(9)2-3-6(7)4-8/h6,8H,2-4H2,1H3 |
Clave InChI |
GTTYFCMYGYTVKC-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(CO)F |
SMILES canónico |
CC(=O)CCC(CO)F |
Sinónimos |
2-Hexanone, 5-fluoro-6-hydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



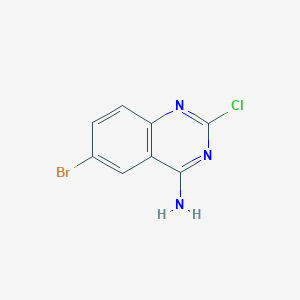
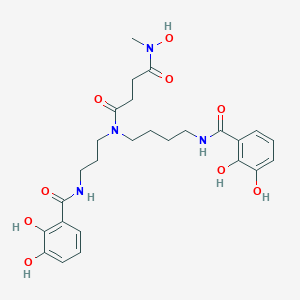
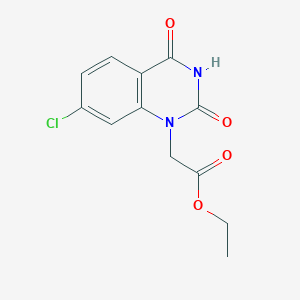

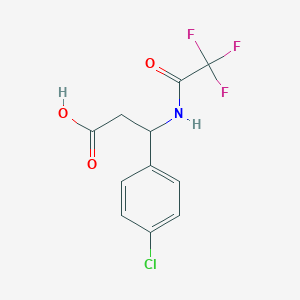
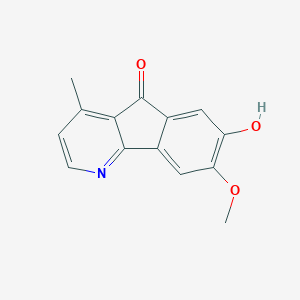
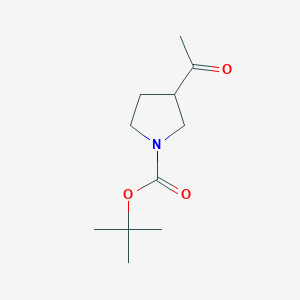
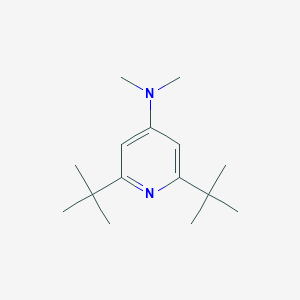
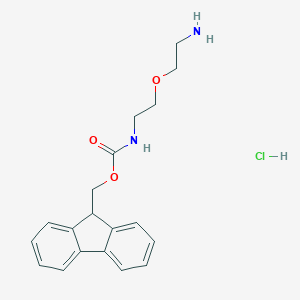
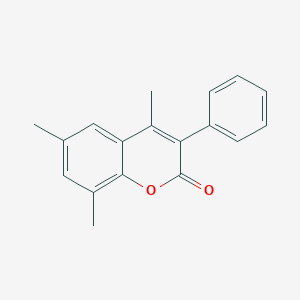
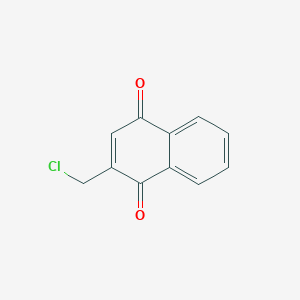
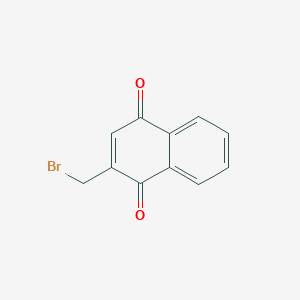
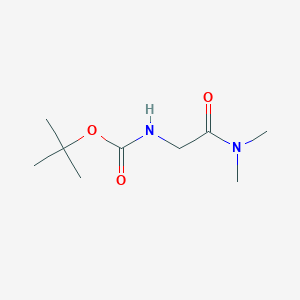
![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)